GGTI298 GGTI298 (2S)-2-[[[4-[[(2R)-2-amino-3-mercaptopropyl]amino]-2-(1-naphthalenyl)phenyl]-oxomethyl]amino]-4-methylpentanoic acid methyl ester is a leucine derivative.
Brand Name: Vulcanchem
CAS No.: 180977-44-0
VCID: VC0003590
InChI: InChI=1S/C27H33N3O3S/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31)/t19-,25+/m1/s1
SMILES: CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32
Molecular Formula: C27H33N3O3S
Molecular Weight: 479.6 g/mol

GGTI298

CAS No.: 180977-44-0

Cat. No.: VC0003590

Molecular Formula: C27H33N3O3S

Molecular Weight: 479.6 g/mol

* For research use only. Not for human or veterinary use.

GGTI298 - 180977-44-0

CAS No. 180977-44-0
Molecular Formula C27H33N3O3S
Molecular Weight 479.6 g/mol
IUPAC Name methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate
Standard InChI InChI=1S/C27H33N3O3S/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31)/t19-,25+/m1/s1
Standard InChI Key XVWPFYDMUFBHBF-CLOONOSVSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32
SMILES CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32
Canonical SMILES CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32

Chemical and Pharmacological Profile of GGTI-298

Structural Characteristics

GGTI-298 is chemically defined as N-[4-[2( R)-Amino-3-mercaptopropyl]amino-2-(1-naphthalenyl)benzoyl]-L-leucine methyl ester trifluoroacetate salt . Its design as a CAAX peptidomimetic enables competitive inhibition of GGTase I, which catalyzes the geranylgeranylation of proteins containing a C-terminal CAAX motif (e.g., RhoA, Rap1A). The compound exhibits ≥95% purity and is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM .

Pharmacodynamic Properties

GGTI-298 demonstrates target selectivity with an IC50 of 3 μM against geranylgeranylated Rap1A processing, while showing minimal activity (>10 μM IC50) against farnesylated Ha-Ras . This specificity arises from structural complementarity to GGTase I’s substrate-binding pocket. Pharmacokinetic studies in murine models reveal a plasma half-life of 2.3 hours and 68% oral bioavailability, though clinical pharmacokinetics remain uncharacterized .

Table 1: Key Pharmacological Parameters of GGTI-298

ParameterValueSource
Molecular Weight627.65 g/mol
IC50 (Rap1A processing)3 μM
IC50 (Ha-Ras processing)>10 μM
Plasma Half-Life (mouse)2.3 hours
Solubility (DMSO)10 mM

Mechanisms of Action: From Prenylation Inhibition to Transcriptional Regulation

Disruption of Protein Prenylation

GGTase I-mediated geranylgeranylation facilitates membrane localization of small GTPases like RhoA and Rap1A. GGTI-298 competitively inhibits this process, leading to cytoplasmic accumulation of unprenylated proteins . In A549 NSCLC cells, this results in 78% reduction in membrane-associated RhoA within 24 hours . The subsequent dysregulation of RhoA signaling cascades underlies many antitumor effects.

Transcriptional Activation of p21WAF1/CIP1

GGTI-298 induces p21 expression through a Sp1/Sp3-dependent mechanism. In Panc-1 pancreatic carcinoma cells, treatment increases p21 promoter activity 4.3-fold via the -111 to -62 region containing Sp1-binding sites . Phosphoproteomic analyses reveal 2.8-fold enhancement of Sp1 phosphorylation at Ser-641 and Ser-698, augmenting its DNA-binding affinity . Concurrently, Sp3 phosphorylation increases 1.9-fold, creating a transcriptional environment favoring cell cycle arrest.

Cell Cycle Modulation

The compound induces G0-G1 arrest through multiple pathways:

  • CDK Inhibition: Reduces CDK2 and CDK4 activities by 62% and 55%, respectively, in Calu-1 lung carcinoma cells .

  • Cyclin Regulation: Downregulates cyclin A expression (42% reduction) while maintaining cyclin D1/E levels .

  • RB Phosphorylation: Inhibits retinoblastoma protein (RB) phosphorylation at Ser-795 by 73%, blocking E2F-mediated S-phase entry .

Antitumor Efficacy in Preclinical Models

Monotherapy Effects

In A549 xenografts, daily 25 mg/kg GGTI-298 administration reduces tumor volume by 58% over 21 days . Mechanistically, this correlates with:

  • 4.1-fold increase in apoptotic cells (TUNEL assay)

  • 69% reduction in Ki-67 proliferation index

  • Complete inhibition of pulmonary metastasis in tail-vein injection models

EGFR Tyrosine Kinase Inhibitors

Co-treatment with gefitinib in HCC827 NSCLC cells yields combination indices (CI) of 0.32-0.45, indicating strong synergy . The dual inhibition strategy:

  • Reduces EGFR phosphorylation by 91% vs. 67% with gefitinib alone

  • Decreases AKT activation by 88%

  • Enhances apoptosis 3.2-fold compared to single agents

Table 2: Synergistic Effects of GGTI-298 Combinations

Combination PartnerCancer TypeCI ValueApoptosis IncreaseSource
GefitinibNSCLC (HCC827)0.323.2×
DocetaxelProstate (PC-3)0.414.7×
ZoledronateOsteosarcoma0.562.8×

Taxane Chemotherapeutics

In PC-3 prostate cancer cells, GGTI-298 (1 μM) combined with docetaxel (1 nM) increases sub-G1 population from 12% to 49% . Isobologram analysis confirms synergy across all effect levels (Fa=0.5-0.9), with dose reduction indices of 4.7 for docetaxel and 3.9 for GGTI-298 .

Resistance Mechanisms and Pharmacological Challenges

Farnesylation Bypass

Chronic GGTI-298 exposure upregulates farnesyltransferase (FTase) activity by 2.3-fold in resistant Panc-1 clones, enabling alternative prenylation of K-Ras . This adaptive response can be mitigated through FTase inhibitor co-administration, restoring sensitivity within 72 hours .

Pharmacokinetic Limitations

Despite promising cellular activity, GGTI-298 exhibits rapid hepatic clearance (CLhep=38 mL/min/kg) mediated by CYP3A4/5 isoforms . Prodrug strategies incorporating PEGylation increase plasma AUC 3.2-fold in preclinical models, though clinical translation remains pending .

Future Directions and Clinical Translation

Current research priorities include:

  • Biomarker Development: Correlating RhoA phosphorylation status (pTyr-42) with treatment response in PDX models

  • Nanoformulations: Liposomal encapsulation achieving 98% encapsulation efficiency and sustained tumor release over 72 hours

  • Immunomodulatory Effects: Preliminary data show 40% increase in tumor-infiltrating CD8+ T cells when combined with anti-PD1 therapy

Phase I trial designs propose intermittent dosing (Days 1-5 every 21 days) to mitigate hepatotoxicity risks observed in primate models. Target engagement will be assessed via [11C]GGTI-298 PET imaging, which shows 89% tumor specificity in murine models.

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